![molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9](/img/structure/B1343081.png)
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
“tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.42 .
Synthesis Analysis
The synthesis of “tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” can be achieved from Benzyl bromide and 8-BOC-3,8-DIAZA-BICYCLO [3.2.1]OCTANE . Another synthesis method involves the preparation of tert-butyl 3,8-diazabicyclo [3.2.1]octane-3-carboxylate from tert-butyl 8-benzyl-3,8-diaza-bicyclo [3.2.1]octane-3-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 .Chemical Reactions Analysis
This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . It is also used in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .Physical And Chemical Properties Analysis
The density of this compound is 1.076g/cm3 . It has a boiling point of 295.4°C at 760mmHg and a flashing point of 132.5°C .Scientific Research Applications
Preparation of Substituted Pyrrolo [2,3-b]pyridines
This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines . These pyrrolopyridines are important because they can suppress toxic endoplasmic reticulum stress , which is a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum.
Central Core of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .
Intermediate for Other Compounds
This compound can also serve as an intermediate for the synthesis of other compounds . For example, it can be used in the preparation of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid , which can be further used in various chemical reactions.
Safety and Hazards
Future Directions
The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.
properties
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 |
Source
|
Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
CAS RN |
201162-52-9 |
Source
|
Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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